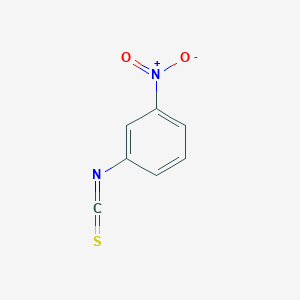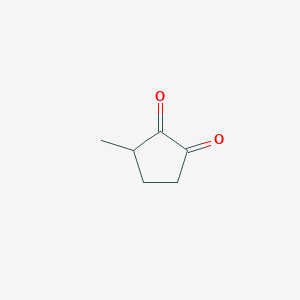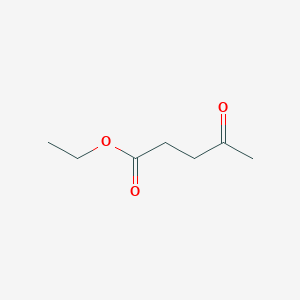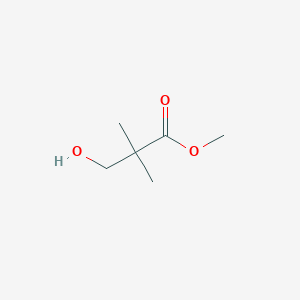
3-Nitrophenyl isothiocyanate
Overview
Description
3-Nitrophenyl isothiocyanate (3-NPITC) is a chemical compound used in a variety of scientific research applications. It is a derivative of isothiocyanic acid and is a yellow solid at room temperature. It is used in the synthesis of a range of compounds and can also be used to detect the presence of certain proteins. 3-NPITC has been studied extensively in the fields of biochemistry, physiology, and molecular biology.
Scientific Research Applications
Liquid Chromatography and Mass Spectrometry
3-Nitrophenyl isothiocyanate and similar compounds are utilized as derivatization reagents for amines in liquid chromatography and electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). These compounds efficiently separate and detect derivatives of amines, particularly through the cleavage of the C-N bond of the thiourea structure induced by collision-induced dissociation (Santa, 2010).
Synthesis and Antimicrobial Activities
Isothiocyanate derivatives, such as 4-nitro benzoyl isothiocyanate, have been synthesized and tested for their antimicrobial properties. These compounds exhibit significant antibacterial and antifungal activities, highlighting their potential in the development of new antimicrobial agents (Gondhani et al., 2013).
Catalysis in Organic Reactions
4-Nitrophenyl isothiocyanate and related compounds have been employed as catalysts in organic reactions. For example, they are used in enantioselective additions to iminium ions and in transesterification reactions, demonstrating their versatility in synthetic organic chemistry (Arokianathar et al., 2018); (Ishihara et al., 2008).
Fluorescent Dye Development
This compound derivatives have been used in the development of fluorescent dyes. These derivatives, when attached to molecules like Boranil fluorophores, exhibit strong luminescence, offering potential applications in bioimaging and molecular labeling (Frath et al., 2012).
Kinetics and Mechanism Studies
The kinetics and mechanisms of reactions involving isothiocyanates, such as the hydrolysis of p-nitrophenyl isothiocyanate, are important areas of study. Research in this area helps in understanding the fundamental processes in organic chemistry and biochemistry (Satchell & Satchell, 1991).
Mechanism of Action
Target of Action
3-Nitrophenyl isothiocyanate, also known as 1-isothiocyanato-3-nitrobenzene, is an organic building block containing an isocyanate group Isothiocyanates (itcs), a class of compounds to which this compound belongs, are known to interact with a variety of intracellular targets, including cytochrome p450 (cyp) enzymes .
Mode of Action
Itcs are bioactive products resulting from enzymatic hydrolysis of glucosinolates (gls), the most abundant secondary metabolites in the botanical order brassicales . They are known to interact with their targets and induce changes at the molecular level .
Biochemical Pathways
ITCs, including this compound, can modulate a large number of cancer-related targets or pathways, including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), and other pathways involved in chemoprevention .
Pharmacokinetics
It’s known that itcs are metabolized by the mercapturic acid pathway, which includes conjugation of itcs with glutathione (gsh), followed by enzymatic degradation and n-acetylation .
Result of Action
Itcs are known to have antimicrobial properties against human pathogens . They are also known to cause severe skin burns and eye damage .
Action Environment
It’s known that the compound should be stored at a temperature of 2-8°c . It’s also known to be extremely destructive to tissue of the mucous membranes and upper respiratory tract, eyes, and skin .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-Nitrophenyl isothiocyanate interacts with various biomolecules in biochemical reactions. It is derived from the enzymatic hydrolysis of glucosinolates, secondary metabolites found in plants from the Brassicaceae family . The compound governs many intracellular targets including cytochrome P450 enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Cellular Effects
This compound has been shown to have effects on various types of cells. For instance, it has been found to inhibit the growth of human non-small cell lung cancer cells by inducing oxidative stress and suppressing the metastasis potential of these cells . It also influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound is known to inhibit cell survival signaling molecules such as Akt and NFκB .
Temporal Effects in Laboratory Settings
Over time, this compound exhibits changes in its effects in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by the mercapturic acid pathway which includes conjugation with glutathione followed by enzymatic degradation and N-acetylation .
properties
IUPAC Name |
1-isothiocyanato-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-9(11)7-3-1-2-6(4-7)8-5-12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZXLKSZOAWNJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063059 | |
| Record name | Benzene, 1-isothiocyanato-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3529-82-6 | |
| Record name | 3-Nitrophenyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3529-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-isothiocyanato-3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003529826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-isothiocyanato-3-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-isothiocyanato-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Isothiocyanato-3-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















